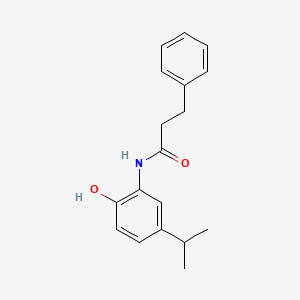
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained attention in the scientific community for its potential use as a performance-enhancing drug in sports. In
Mécanisme D'action
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide works by activating the PPAR-delta receptor, which plays a key role in regulating lipid metabolism, glucose metabolism, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and increased endurance. It also has anti-inflammatory effects and can improve insulin sensitivity.
Biochemical and physiological effects:
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity in animal studies. It has also been shown to increase endurance and improve exercise performance in both animal and human studies. However, its long-term effects on human health are still unknown, and more research is needed to fully understand its potential benefits and risks.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to improve energy metabolism and increase endurance in animal models. However, it also has limitations, including its potential for off-target effects and its unknown long-term effects on human health. Researchers must be cautious when using N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide in lab experiments and should follow appropriate safety protocols.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide, including its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It also has potential applications in sports, including improving endurance and reducing fatigue. However, more research is needed to fully understand its potential benefits and risks, and to develop safe and effective therapeutic strategies using N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide.
Méthodes De Synthèse
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-isopropylphenol with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide.
Applications De Recherche Scientifique
N-(2-hydroxy-5-isopropylphenyl)-3-phenylpropanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential use in treating cardiovascular diseases and cancer. In addition, it has gained attention in the sports community for its potential use as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-9-10-17(20)16(12-15)19-18(21)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,20H,8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMFCDFJRGYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
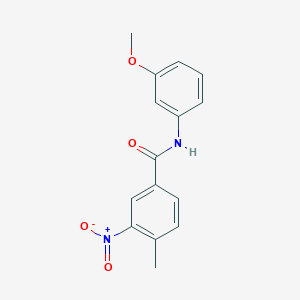
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
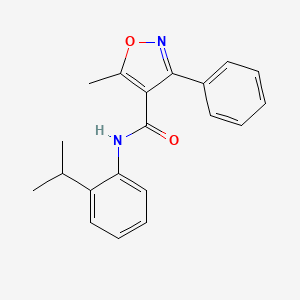
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
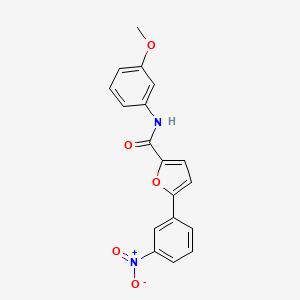
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
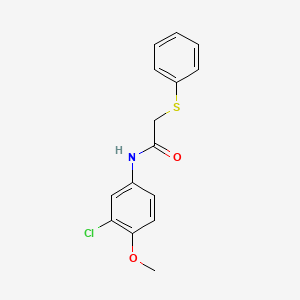
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)